Cas no 473888-48-1 (2-cyano-3-(2-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide)

2-cyano-3-(2-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 2-cyano-3-(2-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
- EN300-26577916
- AKOS000971717
- 473888-48-1
- Z44328726
-
- インチ: 1S/C20H20N2O/c1-13-9-15(3)19(16(4)10-13)22-20(23)18(12-21)11-17-8-6-5-7-14(17)2/h5-11H,1-4H3,(H,22,23)/b18-11+
- InChIKey: UDTUCZYNPQBSIL-WOJGMQOQSA-N
- ほほえんだ: O=C(/C(/C#N)=C/C1C=CC=CC=1C)NC1C(C)=CC(C)=CC=1C
計算された属性
- せいみつぶんしりょう: 304.157563266g/mol
- どういたいしつりょう: 304.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 489
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 52.9Ų
2-cyano-3-(2-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577916-0.05g |
2-cyano-3-(2-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
473888-48-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-3-(2-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide 関連文献
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
2-cyano-3-(2-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamideに関する追加情報
Research Brief on 2-cyano-3-(2-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS: 473888-48-1)
Recent studies on the compound 2-cyano-3-(2-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS: 473888-48-1) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of investigations focusing on its biological activity, mechanism of action, and potential therapeutic applications. The following brief synthesizes the latest findings and provides a comprehensive overview of the current state of research.
The compound, often referred to by its CAS number 473888-48-1, belongs to a class of acrylamide derivatives known for their ability to modulate various biological pathways. Recent research has demonstrated its efficacy as a kinase inhibitor, particularly in targeting specific signaling pathways involved in cell proliferation and inflammation. Structural analysis reveals that the presence of the cyano group and the trimethylphenyl moiety enhances its binding affinity to target proteins, making it a valuable tool for both basic research and drug development.
One of the key areas of interest has been the compound's role in cancer research. In vitro studies have shown that 2-cyano-3-(2-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide exhibits potent inhibitory effects on certain oncogenic kinases, leading to reduced tumor cell viability. These findings are supported by molecular docking studies, which suggest that the compound interacts with the ATP-binding site of the target kinases, thereby disrupting their activity. Further investigations are underway to evaluate its pharmacokinetic properties and in vivo efficacy.
Beyond oncology, the compound has also been explored for its potential applications in inflammatory and autoimmune diseases. Preliminary data indicate that it can suppress the activation of key inflammatory mediators, such as NF-κB and STAT3, which are implicated in chronic inflammatory conditions. This dual functionality—targeting both proliferative and inflammatory pathways—positions the compound as a versatile candidate for multi-targeted therapy.
Despite these promising findings, challenges remain in optimizing the compound's bioavailability and minimizing off-target effects. Recent efforts have focused on structural modifications to improve its solubility and metabolic stability. Additionally, researchers are employing advanced techniques, such as cryo-EM and X-ray crystallography, to gain deeper insights into its binding mechanisms and to guide the design of next-generation derivatives.
In conclusion, 2-cyano-3-(2-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide (CAS: 473888-48-1) represents a compelling area of research with significant potential for therapeutic development. Continued exploration of its biological activities and optimization of its chemical properties will be critical in translating these findings into clinical applications. This brief underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its role in modern medicine.
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